Decanoic acid, 10-mercapto-
Description
Evolution of Thiol-Functionalized Alkanoic Acids in Contemporary Materials Science
Thiol-functionalized alkanoic acids have become indispensable tools in materials science, largely due to their ability to form highly ordered, self-assembled monolayers (SAMs) on various metal surfaces, particularly gold. chiralen.comnih.gov The thiol group provides a strong anchoring point to the substrate, while the terminal carboxylic acid group can be further functionalized or used to control surface properties such as wettability and biocompatibility. chiralen.com This class of molecules is central to the development of biosensors, platforms for controlled drug delivery, and protective coatings against corrosion. chiralen.comnih.gov The evolution in this field has seen the synthesis and application of these molecules in creating functionalized nanoparticles, where they enhance stability and allow for conjugation with biomolecules. chiralen.comnih.gov
Significance of Decanoic Acid, 10-Mercapto- as a Versatile Molecular Building Block
Based on the established principles of its class, Decanoic acid, 10-mercapto- is theoretically a versatile molecular building block. Its structure combines a decanoic acid backbone with a terminal mercapto group. The carboxylic acid function allows for standard esterification and amidation reactions, while the thiol group is a key component for surface modification, particularly in nanotechnology and materials science. This dual functionality would, in principle, allow it to act as a linker molecule, bridging metallic surfaces with organic or biological entities.
Overview of Principal Research Trajectories Involving Decanoic Acid, 10-Mercapto-
A comprehensive search for principal research trajectories specifically involving Decanoic acid, 10-mercapto- did not yield significant dedicated studies. Research in this area is heavily dominated by its longer-chain analogue, 11-mercaptoundecanoic acid (MUA). Studies on MUA are extensive and cover its use in:
Self-Assembled Monolayers (SAMs): Forming well-defined surfaces on gold and other metals for applications in electronics and biosensing. chiralen.comnih.gov
Nanoparticle Functionalization: Stabilizing nanoparticles in various media and providing a surface for further chemical modification. nih.gov
Biomedical Devices: Creating biocompatible coatings for medical implants, such as coronary stents. nih.gov
While it can be inferred that Decanoic acid, 10-mercapto- would have similar applications, the lack of specific research prevents a definitive overview of its established research trajectories.
Below are the chemical properties of Decanoic acid, 10-mercapto- as sourced from available supplier information.
| Property | Value | Source |
| CAS Number | 147438-23-1 | bldpharm.com |
| Molecular Formula | C10H20O2S | bldpharm.com |
| Molecular Weight | 204.33 g/mol | bldpharm.com |
| SMILES Code | O=C(O)CCCCCCCCCS | bldpharm.com |
Due to the limited specific data, a more detailed analysis and the creation of further data tables on research findings for Decanoic acid, 10-mercapto- is not possible at this time.
Structure
3D Structure
Properties
CAS No. |
147438-23-1 |
|---|---|
Molecular Formula |
C10H20O2S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
10-sulfanyldecanoic acid |
InChI |
InChI=1S/C10H20O2S/c11-10(12)8-6-4-2-1-3-5-7-9-13/h13H,1-9H2,(H,11,12) |
InChI Key |
JXBPIEAAMANDMP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCCS |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Decanoic Acid, 10 Mercapto
Established Synthetic Routes to ω-Mercaptoalkanoic Acids
The synthesis of ω-mercaptoalkanoic acids, the class of compounds to which decanoic acid, 10-mercapto- belongs, is well-established in chemical literature. These methods generally involve the introduction of a thiol group at the terminus of a long-chain carboxylic acid or its derivative. Common strategies often begin with a haloalkanoic acid, which can undergo nucleophilic substitution with a sulfur-containing nucleophile.
Another prevalent method involves the ring-opening of a lactone with a thiol-containing reagent. Additionally, the reaction of a dihaloalkane to first introduce a carboxylic acid functionality via a Grignard reaction, followed by substitution of the remaining halide with a protected thiol and subsequent deprotection, represents a viable pathway. These established routes provide a reliable foundation for obtaining a variety of ω-mercaptoalkanoic acids with differing chain lengths.
Innovative and Sustainable Synthesis Approaches for Decanoic Acid, 10-Mercapto-
Recent research has focused on developing more innovative and sustainable methods for synthesizing ω-functionalized carboxylic acids, including those with terminal thiol groups. One such approach involves the engineered reversal of the β-oxidation cycle in microorganisms. nih.gov This biotechnological strategy allows for the synthesis of medium-chain ω-hydroxyacids and dicarboxylic acids from renewable feedstocks like glycerol. nih.gov By integrating an engineered ω-oxidation pathway, it is possible to produce 10-hydroxydecanoic acid, a direct precursor that can be chemically converted to decanoic acid, 10-mercapto-. nih.gov
Furthermore, green chemistry principles are being applied to traditional synthetic methods to reduce environmental impact. rsc.orgnih.govfrontiersin.org This includes the use of less hazardous reagents and solvents, as well as developing catalytic processes that are more efficient and produce less waste. nih.gov For instance, photocatalysis using acridine (B1665455) has been explored for the direct conversion of carboxylic acids to free thiols, offering a potentially more direct and sustainable route. rsc.org
Derivatization Strategies for Tailoring Decanoic Acid, 10-Mercapto- Functionality
The dual functionality of decanoic acid, 10-mercapto- allows for a wide range of derivatization strategies to tailor its properties for specific applications. The carboxylic acid group can be readily modified through standard esterification or amidation reactions. nih.gov For example, it can be reacted with alcohols to form esters or with amines in the presence of a coupling agent to form amides. nih.gov This allows for the attachment of various functional moieties, including fluorescent labels, bioactive molecules, or polymers.
The thiol group is particularly useful for its ability to form strong bonds with gold and other noble metal surfaces, leading to the formation of self-assembled monolayers (SAMs). acs.orgdoi.org Beyond surface attachment, the thiol group can participate in "click" chemistry reactions, such as thiol-ene conjugations, providing a highly efficient and specific method for linking the molecule to other chemical structures. nih.gov This versatility makes decanoic acid, 10-mercapto- a valuable building block in the construction of complex molecular architectures. A solid-phase approach has also been developed for the rapid synthesis of chemically modified long-chain alkane thiols. osti.gov
Analytical Techniques for Structural Confirmation and Purity Assessment of Synthetic Products
Ensuring the chemical identity and purity of synthesized decanoic acid, 10-mercapto- is crucial for its application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the presence of terminal functional groups. acs.orguniversalclass.comunl.edu The chemical shifts and splitting patterns of the proton signals in ¹H NMR provide information about the neighboring protons, while ¹³C NMR confirms the number of distinct carbon environments in the molecule. lehigh.edu
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present. universalclass.comiitianacademy.com The presence of a broad absorption band in the region of 2550-2600 cm⁻¹ is indicative of the S-H stretching of the thiol group, while a strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. researchgate.net
Table 1: Spectroscopic Data for Decanoic Acid, 10-Mercapto-
| Technique | Key Feature | Typical Value/Observation |
|---|---|---|
| ¹H NMR | -SH proton | Singlet or triplet, ~1.3 ppm |
| -COOH proton | Broad singlet, >10 ppm | |
| Methylene (B1212753) protons | Complex multiplets, 1.2-2.4 ppm | |
| ¹³C NMR | Carbonyl carbon | ~180 ppm |
| Carbon alpha to thiol | ~24 ppm | |
| Carbon alpha to carboxyl | ~34 ppm | |
| IR Spectroscopy | S-H stretch | 2550-2600 cm⁻¹ (weak) |
| C=O stretch | ~1700 cm⁻¹ (strong) | |
| O-H stretch (acid) | 2500-3300 cm⁻¹ (broad) | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 218.13 |
Chromatographic Separations and Purity Profiling
Chromatographic techniques are essential for separating decanoic acid, 10-mercapto- from any unreacted starting materials, byproducts, or other impurities, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for purity analysis. capitalresin.comamericanpharmaceuticalreview.com By using a suitable stationary phase (e.g., C18) and mobile phase, it is possible to achieve excellent separation of the target compound from related substances. mdpi.com The purity is determined by the relative area of the main peak in the chromatogram.
Gas Chromatography (GC) : For volatile derivatives of decanoic acid, 10-mercapto-, such as its methyl ester, gas chromatography can be used. researchgate.net GC provides high-resolution separation and can be coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.
Paper and Thin-Layer Chromatography : These simpler chromatographic methods can be used for rapid qualitative analysis and monitoring the progress of a reaction. illinois.eduifsc.edu.br The retardation factor (Rf) value can be compared to that of a standard to tentatively identify the compound. ifsc.edu.br
Table 2: Chromatographic Methods for Analysis
| Technique | Purpose | Typical Conditions |
|---|---|---|
| HPLC | Purity assessment and quantification | Reversed-phase (C18 column), gradient elution with acetonitrile/water and an acid modifier. |
| GC-MS | Identification of volatile derivatives | Capillary column (e.g., DB-5), temperature programming, electron ionization. |
| TLC | Reaction monitoring and qualitative analysis | Silica (B1680970) gel plate, developing with a mixture of hexane (B92381) and ethyl acetate. |
Supramolecular Assembly and Interfacial Phenomena of Decanoic Acid, 10 Mercapto
Fundamental Principles of Thiolate Adsorption and Self-Assembly on Metallic Substrates
The formation of self-assembled monolayers (SAMs) by alkanethiols on metallic substrates is a spontaneous process driven by a combination of strong headgroup-substrate interactions and weaker, long-range intermolecular forces. The primary mechanism involves the chemisorption of the thiol's sulfur headgroup onto the metal surface. uh.eduresearchgate.net For gold, the most commonly used substrate, this process is understood to be an oxidative addition of the sulfur-hydrogen bond to the gold, resulting in the formation of a strong, covalent gold-thiolate (Au-S) bond. uh.educonicet.gov.ar The exact fate of the hydrogen atom is a subject of ongoing research, with proposals including the formation of H₂ gas or metal hydrides. uh.edu
Once anchored to the surface, the long alkyl chains of the thiol molecules align and pack closely together due to attractive van der Waals interactions. uh.edursc.org This intermolecular force stabilizes the film structure and drives the molecules into a densely packed, ordered arrangement, typically with the alkyl chains in a thermodynamically favored all-trans conformation, tilted at a specific angle relative to the surface normal. uh.edursc.org The final structure of the SAM is a balance between the sulfur-metal bond at the interface, the van der Waals forces between the chains, and the interactions of the terminal functional groups. rsc.org This self-assembly process allows for the creation of robust, well-defined organic surfaces with precisely controlled chemical and physical properties. researchgate.net
Formation and Structural Characterization of Decanoic Acid, 10-Mercapto- Self-Assembled Monolayers (SAMs)
Decanoic acid, 10-mercapto-, also known as 11-mercaptoundecanoic acid (MUA), is an alkanethiol derivative that readily forms well-ordered SAMs on gold and other metallic surfaces. nih.govchemicalbook.comsigmaaldrich.com The molecule features a ten-carbon alkyl chain, a thiol headgroup for anchoring to the substrate, and a terminal carboxylic acid group that imparts specific functionality to the monolayer surface. researchgate.netscbt.com The formation of these SAMs is typically achieved by immersing a clean gold substrate into a dilute ethanolic solution of the thiol. nih.govsigmaaldrich.comuw.edu.pl The resulting monolayer is highly packed and organized, presenting a surface rich in carboxyl groups. chemicalbook.comsigmaaldrich.com The quality and ordering of the SAM can be influenced by preparation conditions, such as the solvent composition. For instance, adding acetic acid to the deposition solution can disrupt intermolecular hydrogen bonding between the carboxylic acid groups, leading to a more ordered monolayer with a higher density of functional groups. researchgate.netrsc.org
Advanced Surface Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy, Fourier Transform Infrared Spectroscopy, Atomic Force Microscopy, Scanning Tunneling Microscopy, Quartz Crystal Microbalance)
A suite of advanced surface-sensitive techniques is employed to thoroughly characterize the formation and structure of Decanoic acid, 10-mercapto- SAMs.
X-ray Photoelectron Spectroscopy (XPS) is used to confirm the elemental composition of the monolayer and to verify the chemical state of the sulfur atom. conicet.gov.arnih.gov The binding energy of the S 2p core level peak provides direct evidence for the formation of a covalent thiolate-gold bond, distinguishing it from physisorbed thiol or disulfide species. conicet.gov.arresearchgate.net XPS can also be used to evaluate the packing density of the SAMs. rsc.org
Fourier Transform Infrared Spectroscopy (FTIR) , particularly in its surface-sensitive modes like Infrared Reflection-Absorption Spectroscopy (IRRAS), provides information on the molecular orientation and conformational order of the alkyl chains. nih.govacs.org The positions of the symmetric and asymmetric methylene (B1212753) (CH₂) stretching vibrations are indicative of the degree of chain ordering; well-ordered, all-trans chains show characteristic frequencies distinct from disordered, gauche-conformed chains. researchgate.net
Scanning Tunneling Microscopy (STM) offers even higher, molecular-level resolution, allowing for the direct visualization of the packing arrangement of individual molecules within the SAM. northwestern.edudtic.mil STM studies can identify the lattice structure, domain boundaries, and various types of defects, such as missing molecules or disordered regions, providing critical insights into the nanometer-scale structure of the film. northwestern.edudtic.milnih.gov
Quartz Crystal Microbalance (QCM) is a mass-sensitive technique that monitors the formation of the SAM in real-time by measuring the change in oscillation frequency of a gold-coated quartz crystal as molecules adsorb onto its surface. researchgate.netopenqcm.comscience.gov This allows for the kinetic analysis of the adsorption process and the quantification of the adsorbed mass. nih.govmdpi.com
Morphological and Packing Density Investigations
The morphology and packing density are critical parameters that define the quality and functionality of a Decanoic acid, 10-mercapto- SAM. Investigations reveal that these monolayers form a dense, well-ordered structure on gold surfaces. rsc.org The terminal carboxylic acid groups, however, can introduce complexity through intermolecular hydrogen bonding, which can sometimes lead to the formation of a partial second layer of physisorbed molecules that is not removable by simple solvent washing. rsc.org
The packing density can be precisely evaluated using techniques like XPS and electrochemistry. rsc.org One study determined the surface concentration of a similar 11-mercaptoundecanoic acid monolayer to be approximately (5.4 ± 0.3) × 10⁻¹⁰ mol/cm². acs.org The preparation method significantly impacts the final packing density. It has been shown that adding a small molecule like acetic acid to the deposition solution can disrupt the hydrogen-bonding network between the terminal carboxyl groups, resulting in a more ordered monolayer with a higher packing density. rsc.org In contrast, methods like co-deposition with a simple alkanethiol (e.g., one ending in a methyl group) often result in SAMs with low incorporation of the carboxylic acid component. rsc.org
| Preparation Method | Observed Effect on Packing Density | Reference |
|---|---|---|
| Direct Deposition from Ethanol | Can result in a partial multilayer due to physisorbed molecules. | rsc.org |
| Acetic-Acid-Assisted Deposition | Yields the most ordered monolayer with the highest density of –COOH groups. | rsc.org |
| Butyl-Amine-Assisted Deposition | Results in a lower packing density. | rsc.org |
| Displacement of Preformed Alkylthiol SAM | Leads to low incorporation of the –COOH component. | rsc.org |
| Ionic Strength Variation (0.10 M to 1.0 M) | Total concentration of MUA remained essentially the same, averaging (5.4 ± 0.3) × 10⁻¹⁰ mol/cm². | acs.org |
Controlled Organization in Multilayer Architectures
The terminal carboxylic acid group of a Decanoic acid, 10-mercapto- SAM provides a versatile chemical handle for the fabrication of more complex, multilayered structures. This functional group can be readily modified through standard coupling chemistry, such as the use of carbodiimides like N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form stable amide bonds with amine-containing molecules. researchgate.net This strategy is widely used to covalently immobilize biomolecules, such as antibodies and proteins, onto the SAM surface, creating functional biosensor platforms. researchgate.netresearchgate.net
Furthermore, the charged nature of the deprotonated carboxylate group can be used for layer-by-layer assembly based on electrostatic interactions. For example, these SAMs have been used as a foundation to immobilize DNA through ionic bridges formed with divalent cations. nih.govresearchgate.net The negatively charged carboxylate groups on the SAM surface interact with positively charged divalent cations (like Mg²⁺, Zn²⁺, or Cu²⁺), which in turn bind to the negatively charged phosphate (B84403) backbone of DNA. nih.gov This controlled, stepwise assembly allows for the construction of well-defined, multi-component architectures on a nanometer scale, where the initial SAM serves as a stable and functional template. oaepublish.com
Emergence of Decanoic Acid, 10-Mercapto- in Ordered Solution-Phase Assemblies (e.g., micelles, vesicles)
While Decanoic acid, 10-mercapto- is primarily studied for its surface self-assembly, its molecular structure—a hydrophilic carboxylic acid head and a hydrophobic ten-carbon tail—makes it an amphiphilic molecule. This property is analogous to that of decanoic acid itself, which is known to self-assemble into ordered structures like micelles and vesicles in aqueous solutions under specific conditions of pH, concentration, and ionic composition. nih.gov
Decanoic acid, a short-chain fatty acid, is considered a plausible precursor for primitive cell membranes (protocells) in prebiotic chemistry because of its ability to form vesicular membranes. nih.gov Molecular dynamics simulations have shown that decanoic acid molecules in an aqueous environment rapidly aggregate to form local clusters that can coalesce into bilayers and eventually form stable, spheroidal vesicle structures. nih.gov Given the structural similarity, it is plausible that Decanoic acid, 10-mercapto- could exhibit similar behavior in solution, forming micelles or vesicles, particularly at concentrations above its critical micelle concentration and at a pH where the carboxylic acid group is deprotonated, enhancing its amphiphilicity.
Hybrid Supramolecular Constructs Incorporating Decanoic acid, 10-mercapto-
Extensive research into the supramolecular assembly of bifunctional molecules has elucidated the formation of complex and functional hybrid structures. While the broader class of ω-mercaptoalkanoic acids has been a subject of significant investigation, specific and detailed research focusing exclusively on "Decanoic acid, 10-mercapto-," also known as 10-mercaptodecanoic acid, in the formation of hybrid supramolecular constructs is limited in publicly accessible scientific literature. However, by drawing parallels with closely related and extensively studied analogues, such as 11-mercaptoundecanoic acid (MUA), the anticipated behavior and potential applications of 10-mercaptodecanoic acid in hybrid constructs can be inferred.
These hybrid structures are typically formed through the self-assembly of the bifunctional 10-mercaptodecanoic acid molecules in conjunction with other molecular or nanoscale components. The thiol (-SH) group provides a strong affinity for noble metal surfaces, particularly gold, leading to the formation of self-assembled monolayers (SAMs). Simultaneously, the terminal carboxylic acid (-COOH) group offers a versatile handle for engaging in a variety of non-covalent interactions, including hydrogen bonding, and for coordination with other materials.
Integration with Nanoparticles:
One of the most prominent areas of exploration for ω-mercaptoalkanoic acids is their use as capping agents for nanoparticles, especially gold nanoparticles (AuNPs). The thiol group of 10-mercaptodecanoic acid would readily anchor to the surface of AuNPs, forming a protective and functionalizing layer. The outwardly projecting carboxylic acid groups can then be used to modulate the nanoparticle's solubility and to interact with other species in the surrounding medium.
For instance, a hybrid construct can be formed by modifying the surface of gold nanoparticles with a self-assembled monolayer composed of a weak electrolyte like 10-mercaptodecanoic acid and a strong electrolyte. Such systems have the potential for applications in targeted drug delivery, where changes in the physiological environment, such as pH, can trigger the aggregation of the nanoparticles.
Formation of Hybrid Structures with Cyclodextrins:
Cyclodextrins, with their hydrophobic inner cavities and hydrophilic exteriors, are excellent host molecules for forming inclusion complexes with long-chain organic molecules. The decyl chain of 10-mercaptodecanoic acid is expected to be encapsulated within the cyclodextrin (B1172386) cavity, leaving the thiol and carboxyl groups exposed to the bulk medium. This encapsulation can modify the physicochemical properties of the mercaptodecanoic acid, such as its solubility and reactivity. These hybrid constructs could find applications in areas such as drug delivery and catalysis.
Polymer-Based Hybrid Assemblies:
Hybrid supramolecular structures can also be fabricated by combining 10-mercaptodecanoic acid with various polymers. The carboxylic acid terminus can interact with polymers through hydrogen bonding or electrostatic interactions, leading to the formation of complex architectures. For example, these hybrid materials could be designed to be responsive to external stimuli, where changes in pH or temperature could alter the interactions between the mercaptodecanoic acid and the polymer, leading to a change in the material's properties.
Surface Engineering and Functionalization Mediated by Decanoic Acid, 10 Mercapto
Rational Design of Substrate-Specific Surface Functionalization Strategies
The rational design of surface functionalization strategies using Decanoic acid, 10-mercapto- is fundamentally based on its bifunctional nature. The molecule consists of three key components: a thiol headgroup, a decyl (C10) alkyl chain, and a terminal carboxylic acid group. This structure allows for a two-step functionalization process: substrate-specific anchoring followed by surface property tuning.
Substrate-Specific Anchoring: The thiol (-SH) group has a strong affinity for and forms a stable covalent or quasi-covalent bond with specific metal surfaces. This interaction is particularly strong with noble metals such as gold, silver, copper, and platinum. When a substrate of this nature is exposed to a solution of Decanoic acid, 10-mercapto-, the thiol groups spontaneously adsorb onto the surface, leading to the formation of a dense, highly ordered monolayer known as a self-assembled monolayer (SAM). The stability of this bond is the primary reason for the substrate-specificity of this functionalization strategy.
Controlled Surface Chemistry: Once the monolayer is formed, the alkyl chains are typically oriented away from the surface, exposing the carboxylic acid (-COOH) terminal groups. This creates a new surface with well-defined chemical properties dictated by these acid groups. This exposed layer of carboxylic acids can then be used for further chemical modifications, such as the covalent attachment of proteins, polymers, or other functional molecules, through standard coupling chemistries (e.g., using carbodiimides). This allows for the creation of complex, multi-layered surface architectures designed for specific applications. The ability to form a tuneable platform through an ultra-thin, controlled organic film is a key advantage of using molecules like Decanoic acid, 10-mercapto-. researchgate.net
Tailoring Surface Properties through Decanoic Acid, 10-Mercapto- Immobilization (e.g., wettability, adhesion)
The immobilization of Decanoic acid, 10-mercapto- as a self-assembled monolayer provides a powerful method for precisely tailoring the physicochemical properties of a substrate, most notably its wettability and adhesion characteristics.
Wettability: The wettability of a surface, typically quantified by measuring the water contact angle, is determined by its surface free energy. The terminal carboxylic acid groups of a Decanoic acid, 10-mercapto- SAM are polar and capable of hydrogen bonding. This results in a high-energy, hydrophilic surface. The degree of hydrophilicity can be finely tuned by controlling the pH of the surrounding environment. In acidic conditions (low pH), the carboxylic acid groups are protonated (-COOH) and less polar, while in basic conditions (high pH), they become deprotonated (-COO⁻), creating a highly charged, more hydrophilic surface. This pH-responsive behavior allows for dynamic control over surface wettability. While specific contact angle data for Decanoic acid, 10-mercapto- is not readily available, studies on similar ω-mercaptoalkanoic acids demonstrate that surfaces modified with these SAMs exhibit low water contact angles, consistent with a hydrophilic character. nih.gov
Adhesion: The adhesive properties of the functionalized surface are also governed by the terminal carboxylic acid groups. These groups can participate in various intermolecular interactions, including hydrogen bonding and electrostatic interactions. For instance, the adhesion between the SAM-coated surface and another material can be significantly influenced by the pH, as this controls the ionization state of the carboxyl groups. Friction force microscopy studies on similar carboxylic acid-terminated SAMs show that adhesive forces are highly dependent on the chemical environment and the chemistry of the interacting surface. acs.orgnih.gov This allows for the design of surfaces with controlled adhesion for applications in microfabrication, sensor technology, and biomedical devices.
Table 1: Expected Influence of Decanoic Acid, 10-Mercapto- SAM on Surface Properties
| Surface Property | Expected State with Protonated SAM (-COOH) | Expected State with Deprotonated SAM (-COO⁻) | Controlling Factor |
|---|---|---|---|
| Wettability | Hydrophilic | Highly Hydrophilic | pH of aqueous environment |
| Surface Charge | Neutral | Negative | pH of aqueous environment |
| Adhesion | Dominated by Hydrogen Bonding | Dominated by Electrostatic Interactions | pH and interacting surface chemistry |
Corrosion Inhibition Mechanisms and Applications on Metallic Surfaces
Decanoic acid, 10-mercapto- and similar long-chain alkanethiols are effective corrosion inhibitors, particularly for metals like copper, silver, and their alloys. The primary mechanism of corrosion inhibition is the formation of a dense, well-ordered, and hydrophobic barrier on the metal surface.
The process begins with the chemisorption of the thiol group onto the metal surface, forming a strong metal-sulfur bond. This is followed by the self-assembly process, where van der Waals interactions between the adjacent C10 alkyl chains lead to the formation of a tightly packed, quasi-crystalline monolayer. This SAM acts as a physical barrier that isolates the metal substrate from the corrosive environment (e.g., moisture, oxygen, chlorides). The effectiveness of this barrier is dependent on the packing density and order of the alkyl chains; longer chains generally provide better protection.
Theoretical studies on similar molecules like 11-mercaptoundecanoic acid on silver have shown that the SAM can effectively prevent the penetration of corrosive agents like water and hydrogen sulfide. The binding energies of the thiol to the metal surface are significant, indicating a strong and stable protective layer. This method of surface passivation is a promising strategy for protecting metallic components, particularly in electronics and cultural heritage preservation. Research on various alkanethiols has demonstrated their success in inhibiting corrosion on carbon steel and copper. researchgate.net
Development of Bio-Compatible Material Interfaces for In Vitro Research
The ability to control the interactions between a material surface and biological entities is critical for many in vitro applications, from cell culture to biosensors. Surfaces functionalized with Decanoic acid, 10-mercapto- offer a versatile platform for creating biocompatible interfaces.
The terminal carboxylic acid groups of the SAM can be used in several ways to control bio-interfacial phenomena:
Protein Immobilization: The carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with amine groups on proteins, such as antibodies or enzymes. This allows for the controlled and oriented immobilization of biomolecules on the surface, which is a fundamental requirement for the development of highly sensitive and specific biosensors. sigmaaldrich.com
Controlling Protein Adsorption: The charge of the surface can be controlled via pH. At physiological pH, the surface will be negatively charged due to the deprotonation of the carboxylic acid groups. This can be used to either promote the adsorption of positively charged proteins through electrostatic attraction or to repel negatively charged proteins, thereby creating a "protein-resistant" surface. Studies on the closely related 11-mercaptoundecanoic acid have extensively characterized the adsorption behavior of proteins like bovine serum albumin (BSA), myoglobin, and cytochrome c, demonstrating that both reversible and irreversible adsorption can be controlled. nih.govdiva-portal.org
Cell Adhesion: By immobilizing specific cell-adhesive peptides or proteins onto the SAM, surfaces can be designed to promote the attachment and growth of specific cell types. Conversely, the hydrophilic and negatively charged nature of the unmodified SAM can reduce non-specific cell adhesion. researchgate.net
Table 2: Research Findings on Protein Adsorption on ω-Mercaptoalkanoic Acid Surfaces (Analogous to 10-MDA)
| Protein | Substrate | Key Finding | Reference Principle |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | 11-MUA on Gold | Forms a rigid, irreversibly adsorbed monolayer. | High affinity binding to carboxylic acid-terminated surfaces. nih.govdiva-portal.org |
| Myoglobin (Mb) | 11-MUA on Gold | Forms an irreversibly adsorbed bilayer structure. | Protein-protein interactions dominate after initial surface binding. nih.gov |
| Cytochrome c (CytC) | 11-MUA on Gold | Forms an irreversibly adsorbed monolayer structure. | Electrostatic interactions influence adsorption behavior. nih.gov |
| DNA | 11-MUA on Gold | Can be immobilized via divalent cation bridges between SAM and DNA phosphate (B84403) groups. | Electrostatic bridging for macromolecule attachment. nih.govresearchgate.net |
Anti-Fouling Surface Development Utilizing Decanoic Acid, 10-Mercapto-
Biofouling, the undesirable accumulation of microorganisms, plants, and algae on submerged surfaces, is a major issue in marine industries and medical applications. The initial step in biofouling is typically the adsorption of a conditioning layer of organic molecules, followed by bacterial adhesion. researchgate.net Therefore, surfaces that can resist this initial protein and bacterial attachment often exhibit anti-fouling properties.
Surfaces coated with a SAM of Decanoic acid, 10-mercapto- can contribute to anti-fouling performance through mechanisms related to hydrophilicity and electrostatic repulsion.
Hydrophilicity: Highly hydrophilic surfaces are known to resist the adhesion of many types of proteins and bacteria. The hydration layer that forms on a hydrophilic surface acts as a physical and energetic barrier, preventing foulants from making direct contact with the surface. The carboxylic acid-terminated surface of a 10-MDA SAM is inherently hydrophilic.
Electrostatic Repulsion: At the typical pH of seawater or physiological fluids, the carboxylic acid groups will be deprotonated, creating a negatively charged surface. Since many bacterial cell surfaces and proteins are also negatively charged, this results in electrostatic repulsion, which can further inhibit the initial stages of fouling. Research has shown that carboxylic acid-terminated SAMs exhibit lower bacterial adhesion compared to hydrophobic, methyl-terminated SAMs. researchgate.net
While Decanoic acid, 10-mercapto- itself is not a biocide, its ability to create well-defined, hydrophilic, and charged surfaces makes it a useful component in the design of non-toxic, fouling-resistant coatings. These surfaces work by inhibiting the initial adhesion events that lead to the formation of robust biofilms and subsequent macrofouling. nih.govmdpi.com
Applications of Decanoic Acid, 10 Mercapto in Nanomaterials and Nanotechnology
Ligand Stabilization and Functionalization of Inorganic Nanoparticles (e.g., Gold, Silver, Quantum Dots, Metal Oxides)
A primary application of 10-mercaptodecanoic acid in nanotechnology is as a ligand for the stabilization and functionalization of a wide range of inorganic nanoparticles. The thiol group anchors the molecule to the nanoparticle surface, forming a self-assembled monolayer (SAM) that prevents aggregation and introduces new functionalities.
This surface modification is particularly effective for noble metal nanoparticles like gold and silver, where the strong gold-thiol bond leads to a stable and protective organic shell. In the case of semiconductor quantum dots (QDs), such as cadmium selenide (B1212193) (CdSe), 10-mercaptodecanoic acid can be used to create a biocompatible and stable coating. utoronto.ca This surface treatment can render the quantum dots water-soluble, a crucial step for their use in biological applications. utoronto.canih.gov The carboxylic acid end of the molecule can be deprotonated to create a charged surface, further enhancing stability in aqueous solutions. The principles of using such ligands extend to metal oxide nanoparticles as well, broadening the scope of materials that can be tailored for specific applications.
Impact on Colloidal Stability and Dispersion
The formation of a 10-mercaptodecanoic acid self-assembled monolayer on nanoparticle surfaces significantly enhances their colloidal stability and controls their dispersion in various solvents. The alkyl chains of the MDA molecules create a physical barrier that prevents nanoparticles from clumping together, thus preserving their unique size-dependent properties.
The terminal carboxylic acid groups are key to controlling the dispersibility. In acidic conditions, the protonated carboxylic acid groups make the nanoparticles soluble in non-polar organic solvents. Conversely, in basic conditions, the deprotonated carboxylic acid groups create a negative surface charge, leading to electrostatic repulsion between nanoparticles and stable dispersions in polar solvents like water. This pH-tunable solubility is a critical feature, enabling the use of these functionalized nanoparticles in diverse environments. For instance, gold nanoparticles functionalized with a similar mercaptoalkanoic acid, 11-mercaptoundecanoic acid (MUA), exhibit pH-triggered aggregation and re-dispersion. researchgate.netnih.govmdpi.comresearchgate.net This reversible aggregation is consistent with the pKa of the carboxylic acid, occurring around pH 4. researchgate.netmdpi.comresearchgate.netresearchgate.net
The stability of these nanoparticle dispersions is also influenced by the surrounding ionic strength. For example, MUA-capped gold nanoparticles have been shown to precipitate in the presence of sodium ions at concentrations of 70-90 mM, while they remain stable in the presence of larger quaternary ammonium (B1175870) ions at concentrations exceeding 1 M. researchgate.netnih.gov This is attributed to the steric hindrance provided by the larger ions adsorbed to the ligand shell. nih.govresearchgate.net
Table 1: Colloidal Stability of Mercaptoalkanoic Acid Functionalized Gold Nanoparticles
| Ligand | Nanoparticle | Conditions for Aggregation/Precipitation | Conditions for Stability/Dispersion |
| 11-Mercaptoundecanoic acid (MUA) | Gold | pH ~4 (protonation of carboxylic acid) researchgate.netdntb.gov.ua | Neutral and basic pH mdpi.com |
| 11-Mercaptoundecanoic acid (MUA) | Gold | 70-90 mM Na+ researchgate.netnih.gov | >1 M quaternary ammonium hydroxides researchgate.netnih.gov |
Influence on Nanoparticle Optical and Electronic Characteristics
The binding of 10-mercaptodecanoic acid to nanoparticle surfaces can alter their optical and electronic properties. For plasmonic nanoparticles such as gold and silver, the formation of a SAM can induce a shift in the localized surface plasmon resonance (LSPR) peak. This is due to the change in the local refractive index at the nanoparticle's surface.
For quantum dots, surface chemistry is critical to their photoluminescent properties. Ligands like 10-mercaptodecanoic acid can passivate surface defects, which act as non-radiative recombination centers, thereby enhancing the quantum yield of the QDs. The process of coating hydrophobic quantum dots with mercaptoundecanoic acid and cross-linking them can result in a highly stable and biocompatible shell that preserves the original optical properties of the QDs. utoronto.ca Studies on CdS quantum dots have shown that capping with 11-mercaptoundecanoic acid can lead to improved photoluminescence and photostability. researchgate.net The type of thiol-containing ligand used to cap CdTe quantum dots has been shown to strongly influence their growth rate, size distribution, and quantum yield, with fluorescence quantum yields ranging from 38% to 73%. nih.gov
Fabrication of Polymer-Nanoparticle Composites and Hybrid Materials
The bifunctional nature of 10-mercaptodecanoic acid makes it an effective linker for creating polymer-nanoparticle composites. Nanoparticles functionalized with MDA can be incorporated into a polymer matrix through either covalent or non-covalent interactions.
The terminal carboxylic acid groups can be used to initiate polymerization, growing polymer chains directly from the nanoparticle surface in a "grafting-from" approach. Alternatively, these groups can react with existing polymer chains in a "grafting-to" method. These techniques facilitate a uniform dispersion of nanoparticles within the polymer, which is crucial for enhancing the material's properties. The resulting nanocomposites can exhibit improved mechanical, thermal, optical, and electrical characteristics. For example, incorporating metallic nanoparticles can increase the conductivity of a polymer, while embedding quantum dots can make the composite fluorescent.
Construction of Advanced Nanostructured Devices and Platforms
Self-assembled monolayers of 10-mercaptodecanoic acid on various substrates are a foundational element in the construction of sophisticated nanostructured devices. On a flat gold surface, an MDA monolayer can present carboxylic acid groups that, when activated, can immobilize biomolecules like proteins or DNA. This is a key step in creating biosensors and diagnostic arrays.
Furthermore, MDA-functionalized nanoparticles can serve as building blocks for more complex, ordered structures through techniques like layer-by-layer assembly. By alternating layers of materials with complementary interactions, it is possible to fabricate multilayer thin films with precise control over their thickness and composition. These structured films are integral to the development of devices such as chemical sensors and photovoltaic cells.
Role in Controlled Release Systems at the Nanoscale (Material Design Focus)
In the realm of controlled release systems, 10-mercaptodecanoic acid is used to functionalize nanocarriers to modulate their interaction with the environment and control the release of their payload. The pH-responsive character of the carboxylic acid group is a particularly useful feature.
Analytical and Sensing Methodologies Utilizing Decanoic Acid, 10 Mercapto
Design and Development of Chemical and Electrochemical Sensing Platforms
The ability of decanoic acid, 10-mercapto- and similar ω-mercaptoalkanoic acids to form dense, ordered self-assembled monolayers (SAMs) on gold surfaces is fundamental to their application in chemical and electrochemical sensors. These monolayers create a well-defined interface between the sensor substrate and the sample, enabling precise control over surface chemistry and facilitating sensitive and selective detection of target analytes.
The design of these sensing platforms typically involves the spontaneous adsorption of the mercaptoalkanoic acid from a solution onto a gold electrode. The thiol groups chemisorb onto the gold surface, forming strong gold-sulfur bonds, while the alkyl chains align due to van der Waals interactions, resulting in a highly organized monolayer. The terminal carboxylic acid groups are exposed to the solution, creating a negatively charged surface at neutral pH.
This carboxylic acid-terminated surface can be utilized in several ways for sensing applications:
Direct Electrochemical Sensing: Changes in the electrochemical properties of the SAM, such as capacitance or charge transfer resistance, upon interaction with analytes can be monitored. For instance, the binding of charged molecules to the carboxylate-terminated surface can be detected by electrochemical impedance spectroscopy (EIS).
pH Sensing: The protonation state of the carboxylic acid groups is pH-dependent, leading to changes in the surface charge and interfacial properties. This allows for the development of pH sensors based on potentiometric or impedimetric measurements.
Ion Sensing: The carboxylate groups can act as binding sites for metal ions, enabling the development of ion-selective electrodes. The binding of cations to the monolayer can be detected by monitoring the resulting changes in the electrochemical signal.
Biosensing Platforms: The carboxylic acid groups provide a versatile platform for the covalent immobilization of biological recognition elements, such as enzymes, antibodies, or nucleic acids, leading to the development of highly specific biosensors. For example, polyclonal primary anti-PCB antibodies have been immobilized on a gold screen-printed electrode modified with 11-mercaptoundecanoic acid (11-MUA) for the detection of polychlorinated biphenyls (PCBs) libretexts.org. The carboxylic acid terminal was activated using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and N-hydroxysuccinimide (NHS) to facilitate the covalent attachment of the antibodies libretexts.org.
The performance of these sensors is influenced by the structure and quality of the SAM. The chain length of the mercaptoalkanoic acid affects the thickness and packing density of the monolayer, which in turn influences the sensitivity and selectivity of the sensor. Longer alkyl chains, such as the ten-carbon chain of decanoic acid, 10-mercapto-, generally lead to more ordered and stable monolayers.
A study on the development of an immunosensor for PCBs demonstrated the successful use of 11-MUA to form a SAM on a gold electrode, which was then used to immobilize anti-PCB antibodies libretexts.org. The step-by-step modification of the electrode surface was characterized using cyclic voltammetry and electrochemical impedance spectroscopy libretexts.org.
| Sensing Platform Type | Analyte | Detection Principle | Key Role of Mercaptoalkanoic Acid |
| Immunosensor | Polychlorinated biphenyls (PCBs) | Competitive immunoassay with electrochemical detection | Formation of a SAM for antibody immobilization libretexts.org |
| Glycan Biosensor | Lectins and Influenza Hemagglutinins | Impedimetric detection of binding events | Creation of a mixed SAM with 11-MUA and 6-mercapto-1-hexanol (B159029) for glycan attachment |
| General Biosensor | Proteins (e.g., Bovine Serum Albumin) | Impedance spectroscopy | Formation of a MUA layer for protein adsorption researchgate.net |
Optical and Fluorescent Detection Systems Incorporating Functionalized Materials
Decanoic acid, 10-mercapto- and its longer-chain analog, 11-mercaptoundecanoic acid (MUA), play a pivotal role in the development of optical and fluorescent detection systems by enabling the surface functionalization of various nanomaterials. The thiol group allows for the stable anchoring of these molecules to the surface of nanoparticles, such as gold nanoclusters (AuNCs) and quantum dots (QDs), while the carboxylic acid group imparts water solubility and provides a site for further conjugation or interaction with analytes.
Functionalized Gold Nanoparticles and Nanoclusters:
Gold nanoclusters functionalized with mercaptoalkanoic acids can exhibit strong fluorescence, which can be modulated by the presence of specific analytes. For instance, water-soluble fluorescent AuNCs have been synthesized using 11-MUA as both a reducing and capping agent smolecule.comresearchgate.net. These MUA-capped AuNCs can be used as fluorescent probes for the sensitive and selective detection of metal ions. The fluorescence of the AuNCs can be quenched upon binding of certain metal ions to the carboxylate groups on the surface smolecule.comresearchgate.net. A "turn-off" fluorescent sensor for Cr³⁺ ions was developed based on this principle, with a linear detection range of 25 nM to 10 µM researchgate.net.
Functionalized Quantum Dots:
Quantum dots are semiconductor nanocrystals with unique size-dependent optical properties, including bright and stable fluorescence. Surface modification with mercaptoalkanoic acids is a common strategy to render QDs water-soluble and biocompatible for biological applications. MUA-coated Cadmium Telluride (CdTe) QDs have been synthesized in a one-step microwave-assisted process uhplcs.com. The MUA layer on the QD surface provides stability and a platform for conjugation with biomolecules, making them suitable for applications such as cancer cell imaging uhplcs.com. The interaction between mercaptopropionic acid (MPA)-capped CdTe QDs and salicylic (B10762653) acid has been studied, demonstrating the quenching of the QDs' fluorescence in the presence of the analyte, which formed the basis of a quantitative assay nih.gov.
Localized Surface Plasmon Resonance (LSPR) Biosensors:
Gold nanorods (GNRs) functionalized with MUA have been used to construct LSPR-based biosensors. In one study, a fiber optic biosensor for the detection of alpha-synuclein (B15492655) oligomers, a biomarker for Parkinson's disease, was developed using MUA-capped GNRs dtic.mil. The MUA forms a self-assembled monolayer on the GNR surface, enhancing the stability and providing a surface for the immobilization of chitosan, which interacts with the target analyte dtic.mil. The binding of the alpha-synuclein oligomers to the functionalized GNRs causes a shift in the LSPR wavelength, allowing for sensitive detection with a limit of detection of 11 pM dtic.mil.
| Functionalized Material | Analyte | Detection Principle | Role of Mercaptoalkanoic Acid |
| Gold Nanoclusters (AuNCs) | Cr³⁺ and Cr⁶⁺ | Fluorescence quenching | Reducing and capping agent, provides water solubility and binding sites smolecule.comresearchgate.net |
| Cadmium Telluride Quantum Dots (CdTe QDs) | - (for cell imaging) | Fluorescence imaging | Surface ligand for water solubility and stability uhplcs.com |
| Mercaptopropionic Acid-capped CdTe QDs | Salicylic Acid | Fluorescence quenching | Capping agent for fluorescence-based detection nih.gov |
| Gold Nanorods (GNRs) | Alpha-synuclein oligomers | Localized Surface Plasmon Resonance (LSPR) | Forms a self-assembled monolayer for sensor fabrication dtic.mil |
| Carbon Dots (CDs) | Doxorubicin | Fluorescence Resonance Energy Transfer (FRET) and colorimetric detection | Functionalization of CDs for ratiometric sensing nist.gov |
Immobilization Strategies for Recognition Elements in Analytical Devices
A critical step in the fabrication of many analytical devices, particularly biosensors, is the stable and functional immobilization of recognition elements (e.g., proteins, enzymes, antibodies, nucleic acids) onto the sensor surface. Decanoic acid, 10-mercapto- and its analogs provide an effective platform for such immobilization through the formation of self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The terminal carboxylic acid groups of the SAM can be chemically activated to form covalent bonds with the recognition elements, ensuring their stable attachment and proper orientation for interaction with the target analyte.
Covalent Immobilization via Amide Bond Formation:
A widely used strategy involves the activation of the terminal carboxylic acid groups of the mercaptoalkanoic acid SAM to form an active ester, which then reacts with primary amine groups (e.g., from lysine (B10760008) residues in proteins) on the recognition element to form a stable amide bond. This two-step process typically involves:
Activation: The carboxylic acid groups are reacted with a mixture of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester.
Coupling: The NHS ester-activated surface is then exposed to a solution containing the recognition element. The primary amine groups of the biomolecule nucleophilically attack the NHS ester, displacing the NHS group and forming a covalent amide linkage.
This method has been successfully employed for the immobilization of a variety of proteins, including Protein A for immunosensor development and catalase sorbtech.comacs.org. The efficiency of this immobilization can be influenced by the structure of the SAM. For instance, mixed SAMs of 11-mercaptoundecanoic acid (MUA) and a shorter, hydroxyl-terminated thiol like 6-mercaptohexanol can lead to more reactive carboxylic acid groups and more efficient protein binding sorbtech.com.
Physical Adsorption:
In addition to covalent attachment, proteins can also be immobilized on mercaptoalkanoic acid-modified surfaces through physical interactions, such as electrostatic and hydrophobic interactions. The negatively charged carboxylate-terminated surface can electrostatically attract positively charged proteins. The adsorption characteristics of proteins like bovine serum albumin (BSA), myoglobin, and cytochrome c onto MUA-modified gold surfaces have been studied using techniques like quartz crystal microbalance rsc.org. The extent of adsorption can be influenced by the pH of the solution, which affects the charge of both the protein and the surface tue.nlacs.org.
Immobilization of Nucleic Acids:
Mercaptoalkanoic acid SAMs can also be used to immobilize DNA. One approach involves the formation of ionic bridges between the negatively charged carboxylate groups of the SAM and the negatively charged phosphate (B84403) groups of the DNA backbone, mediated by divalent cations silicycle.com. This allows for the stable immobilization of DNA molecules for imaging by atomic force microscopy silicycle.com.
| Recognition Element | Immobilization Method | Key Reagents | Application |
| Protein A | Covalent (Amide bond) | EDC, NHS | Immunosensor sorbtech.com |
| Catalase | Covalent (Amide bond) | EDC, NHS | Biosensor acs.org |
| Bovine Serum Albumin (BSA) | Physical Adsorption | - | Biosensor rsc.org |
| DNA | Ionic Bridges | Divalent Cations | AFM Imaging silicycle.com |
Microfluidic Device Integration for Advanced Analytical Applications
The integration of decanoic acid, 10-mercapto- and similar mercaptoalkanoic acids into microfluidic devices enables the development of sophisticated "lab-on-a-chip" systems with enhanced analytical capabilities. Surface modification of microfluidic channels with these molecules allows for precise control over surface properties, such as wettability, and facilitates the integration of sensing elements directly within the microfluidic architecture.
Surface Modification of Microchannels:
Microfluidic devices are often fabricated from materials like polydimethylsiloxane (B3030410) (PDMS), which is inherently hydrophobic. For many biological applications, a hydrophilic surface is required to prevent non-specific adsorption of biomolecules and to facilitate the flow of aqueous solutions. While techniques like oxygen plasma treatment can render PDMS hydrophilic, this effect is often temporary.
A more stable modification can be achieved by coating the microchannel surfaces with a material that can be functionalized with mercaptoalkanoic acids. For instance, gold can be deposited onto the surface of the microchannels, followed by the formation of a self-assembled monolayer of a mercaptoalkanoic acid. This not only modifies the surface wettability but also provides a platform for the immobilization of recognition elements, as described in the previous section.
Integrated Electrochemical Detection:
Microfluidic devices can be combined with electrochemical detection methods to create highly sensitive and miniaturized analytical systems chemrxiv.orgimtakt.commdpi.com. Electrodes can be patterned within the microfluidic channels, and their surfaces can be modified with SAMs of decanoic acid, 10-mercapto- to create integrated electrochemical sensors.
For example, a microfluidic device could incorporate a gold working electrode modified with a SAM of 10-mercaptodecanoic acid. This SAM could then be functionalized with an enzyme for the detection of a specific substrate. As the sample flows through the microchannel, the analyte interacts with the immobilized enzyme, producing an electroactive species that can be detected at the electrode. This approach has been used for the development of microfluidic glucose biosensors researchgate.net.
Integrated Optical Detection:
Similarly, optical detection methods can be integrated with microfluidic devices. For instance, a microfluidic chip could be designed to incorporate gold nanostructures functionalized with decanoic acid, 10-mercapto- for LSPR-based sensing. The binding of an analyte to the functionalized nanostructures within the microchannel would result in a detectable optical signal.
The use of mercaptoalkanoic acids in microfluidic devices offers several advantages:
Miniaturization: Enables the creation of small, portable analytical devices.
Reduced Sample and Reagent Consumption: Microfluidic systems operate with very small volumes.
Precise Control: Allows for precise control over flow conditions and surface chemistry.
Integration of Multiple Functions: Facilitates the integration of sample preparation, separation, and detection steps on a single chip.
A study on a microfluidic integrated surface plasmon resonance (SPR) system utilized 11-mercaptoundecanoic acid as a SAM for the detection and quantification of bacteria. This demonstrates the successful integration of SAM-based sensing with microfluidic platforms for diagnostic applications.
| Application | Role of Mercaptoalkanoic Acid | Integrated Technology | Benefit |
| Bacterial Detection | Forms a SAM for capturing bacteria | Surface Plasmon Resonance (SPR) | High sensitivity and real-time monitoring |
| Glucose Biosensing | Immobilization of glucose dehydrogenase | Electrochemical Detection | Miniaturization and low sample volume researchgate.net |
| Immunoassays | Immobilization of antibodies | Electrochemical or Optical Detection | Automation and high-throughput analysis |
| Cell-based Assays | Surface modification to control cell adhesion | Microscopy | Studying cellular responses in a controlled microenvironment |
Chromatographic Stationary Phases and Separation Media
While the primary application of decanoic acid, 10-mercapto- in analytical chemistry is in the formation of self-assembled monolayers on metal surfaces for sensing, its bifunctional nature also presents potential for the creation of novel chromatographic stationary phases. The thiol group can be used to anchor the molecule to a support material, while the terminal carboxylic acid and the alkyl chain can provide specific interactions for chromatographic separations.
Thiol-Modified Silica (B1680970):
Silica gel is a common support material for chromatographic stationary phases. The surface of silica is rich in silanol (B1196071) groups (Si-OH), which can be chemically modified to introduce various functionalities. Thiol-functionalized silica can be prepared by reacting silica gel with an organosilane containing a thiol group, such as (3-mercaptopropyl)trimethoxysilane (B106455) sorbtech.com. The resulting material has thiol groups covalently attached to the silica surface.
While this approach typically uses shorter-chain thiols, a similar strategy could be envisioned for attaching decanoic acid, 10-mercapto- to a silica support. The thiol group would react with a suitably activated silica surface, or an organosilane derivative of 10-mercaptodecanoic acid could be used. The resulting stationary phase would have a C10 alkyl chain and a terminal carboxylic acid group.
Such a stationary phase could potentially be used in several chromatographic modes:
Reversed-Phase Chromatography (RPC): The ten-carbon alkyl chain would provide hydrophobic interactions, similar to a C8 or C18 stationary phase, allowing for the separation of nonpolar to moderately polar analytes researchgate.netnist.gov.
Ion-Exchange Chromatography (IEC): The terminal carboxylic acid group would be deprotonated at neutral to high pH, creating a negatively charged surface. This would allow the stationary phase to function as a weak cation exchanger, enabling the separation of positively charged analytes nist.gov.
Hydrophilic Interaction Liquid Chromatography (HILIC): The polar carboxylic acid group could also contribute to separations in HILIC mode, which is used for the separation of polar compounds dtic.mil.
Self-Assembled Monolayers on Silica:
Another approach to creating stationary phases involves the formation of self-assembled monolayers on the surface of porous silica particles rsc.org. While this is more commonly done with alkyltrichlorosilanes to create C18 and C30 phases, the principle could be extended to thiol-containing molecules if the silica surface is first modified to be reactive towards thiols (e.g., by introducing maleimide (B117702) groups). Alternatively, a silane (B1218182) derivative of 10-mercaptodecanoic acid could self-assemble on the silica surface.
Metal Scavenging and Affinity Chromatography:
Thiol-functionalized silica is also known for its ability to act as a scavenger for heavy metals such as mercury, lead, and cadmium smolecule.comtue.nl. The soft thiol groups have a high affinity for these soft metal ions. A stationary phase based on decanoic acid, 10-mercapto- could therefore be used in a form of affinity chromatography to selectively remove or preconcentrate these metal ions from a sample.
While the direct use of decanoic acid, 10-mercapto- as a chromatographic stationary phase is not extensively reported in the literature, the principles of surface modification of silica and the known properties of thiol and carboxylic acid functional groups suggest its potential in creating versatile and multi-modal separation media.
| Potential Chromatographic Mode | Separation Principle | Interacting Groups |
| Reversed-Phase Chromatography | Hydrophobic interactions | C10 alkyl chain |
| Cation-Exchange Chromatography | Electrostatic interactions | Carboxylic acid group |
| Hydrophilic Interaction Liquid Chromatography | Partitioning and polar interactions | Carboxylic acid group |
| Affinity Chromatography (Metal Scavenging) | Covalent/coordination interactions | Thiol group |
Theoretical and Computational Investigations of Decanoic Acid, 10 Mercapto Systems
Quantum Chemical Studies on Electronic Structure and Reactivity (e.g., Density Functional Theory)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of "Decanoic acid, 10-mercapto-". DFT calculations can elucidate the distribution of electrons within the molecule and identify the most probable sites for chemical reactions.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.
For a related compound, 11-mercaptoundecanoic acid (MUA), DFT calculations have shown that the HOMO is localized around the sulfur atom, while the LUMO is situated near the oxygen atoms of the carboxylic acid group. rsc.org This suggests that the sulfur atom is the primary site for electrophilic attack (electron donation), facilitating the strong bond formation with metal surfaces like gold and silver. rsc.org Conversely, the oxygen atoms are the likely sites for nucleophilic attack (electron acceptance). rsc.org
Another important aspect revealed by DFT is the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP for MUA confirms that the sulfur and oxygen atoms are the most reactive sites, exhibiting negative electrostatic potentials. rsc.org This information is vital for understanding intermolecular interactions and the initial stages of self-assembly.
Table 1: Representative DFT-Calculated Properties for a Thiol-Terminated Carboxylic Acid (11-mercaptoundecanoic acid)
| Property | Value | Significance |
| HOMO Energy | -6.0 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |
| LUMO Energy | -1.1 eV | Represents the energy of the lowest energy unoccupied orbital, a target for donated electrons. |
| HOMO-LUMO Gap | 4.9 eV | A measure of the molecule's excitability and chemical reactivity. |
Note: The data presented is for 11-mercaptoundecanoic acid, a structurally similar molecule, and is intended to be illustrative of the types of parameters obtained from DFT calculations.
Molecular Dynamics Simulations of Self-Assembly Processes and Interfacial Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. For "Decanoic acid, 10-mercapto-", MD simulations can provide detailed insights into the self-assembly process of these molecules into ordered monolayers on various substrates, most notably gold surfaces.
These simulations model the interactions between the individual "Decanoic acid, 10-mercapto-" molecules and their interactions with the substrate atoms. By solving the classical equations of motion for all atoms in the system, MD simulations can track the trajectory of each atom over time, revealing the dynamic processes of adsorption and organization.
Key aspects that can be investigated with MD simulations include:
Adsorption Dynamics: The initial stages of how the thiol group of "Decanoic acid, 10-mercapto-" approaches and binds to the gold surface.
Monolayer Formation: The process by which individual molecules arrange themselves into a densely packed, ordered self-assembled monolayer (SAM). This includes the role of van der Waals and electrostatic interactions between the alkyl chains. rsc.org
Solvent Effects: The influence of the solvent environment on the self-assembly process.
Interfacial Interactions: The nature of the interactions at the interface between the SAM and the surrounding medium, which is crucial for applications such as biosensors and corrosion inhibition.
MD simulations can be performed at different levels of complexity, from all-atom models that explicitly represent every atom to coarse-grained models that group atoms into larger beads to study longer timescale phenomena. nih.gov These simulations provide a molecular-level understanding of the structure and stability of "Decanoic acid, 10-mercapto-" SAMs.
Modeling of Molecular Adsorption and Surface Coverage
The adsorption of "Decanoic acid, 10-mercapto-" onto a surface can be described by various adsorption isotherm models. These models relate the amount of adsorbed substance on a surface to its concentration in the solution or gas phase at a constant temperature.
Two of the most commonly used models are the Langmuir and Freundlich isotherms.
Langmuir Isotherm: This model assumes that adsorption occurs at specific, equivalent sites on the surface and that a monolayer is formed. wikipedia.org It also presupposes that there are no interactions between the adsorbed molecules. nih.gov The Langmuir model is often applicable to chemisorption processes where a strong, specific interaction occurs between the adsorbate and the surface, such as the bond between the thiol group of "Decanoic acid, 10-mercapto-" and a gold surface.
Freundlich Isotherm: This empirical model is more suitable for describing adsorption on heterogeneous surfaces with non-uniform adsorption energies. wikipedia.org It does not assume monolayer formation and can account for multilayer adsorption.
Computational modeling can be used to fit experimental adsorption data to these isotherm models to determine key parameters such as the maximum adsorption capacity and the affinity of the molecule for the surface.
Table 2: Comparison of Adsorption Isotherm Models
| Model | Key Assumptions | Mathematical Form (for solutions) | Parameters |
| Langmuir | Homogeneous surface, monolayer adsorption, no interaction between adsorbates | qe = (qm * KL * Ce) / (1 + KL * Ce) | qm (maximum adsorption capacity), KL (Langmuir constant) |
| Freundlich | Heterogeneous surface, multilayer adsorption | qe = KF * Ce^(1/n) | KF (Freundlich constant), n (adsorption intensity) |
Where qe is the amount of substance adsorbed per unit mass of adsorbent at equilibrium, and Ce is the equilibrium concentration of the adsorbate in the solution.
Computational Prediction of System Behavior and Properties
Computational methods are increasingly used to predict the behavior and properties of molecular systems, including those involving "Decanoic acid, 10-mercapto-". These predictive models can significantly reduce the time and cost associated with experimental investigations by screening potential candidates and optimizing experimental conditions.
For "Decanoic acid, 10-mercapto-", computational prediction can be applied to:
Estimating Surface Properties: Computational models can be used to predict the wettability (hydrophilicity/hydrophobicity) of a "Decanoic acid, 10-mercapto-" functionalized surface by calculating properties like the contact angle of a water droplet.
Forecasting Electronic Properties: Quantum chemical calculations can predict the electronic properties of the SAM, such as its work function and conductivity, which are important for applications in molecular electronics.
Simulating Interactions with other Molecules: The interaction of a "Decanoic acid, 10-mercapto-" SAM with other molecules, such as proteins or drug molecules, can be simulated to predict binding affinities and specificities, which is relevant for biosensor development.
These predictions are often based on a combination of quantum mechanics, molecular mechanics, and machine learning approaches.
Validation of Experimental Observations Through Computational Models
A crucial aspect of computational chemistry is the validation of its predictions against experimental observations. This synergy between theory and experiment is essential for developing accurate and reliable computational models.
For "Decanoic acid, 10-mercapto-" systems, computational models can be validated by comparing their outputs with experimental data from techniques such as:
X-ray Photoelectron Spectroscopy (XPS) and Fourier Transform Infrared Spectroscopy (FTIR): These techniques provide information about the chemical composition and orientation of molecules in a SAM, which can be compared with the structures predicted by MD simulations. nih.gov
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These imaging techniques can visualize the surface morphology and molecular packing of a SAM, providing a direct comparison with the simulated structures.
Contact Angle Measurements: The wettability of a surface, an experimentally measurable quantity, can be compared with the predictions from computational models.
Electrochemical Methods: Techniques like cyclic voltammetry and electrochemical impedance spectroscopy can probe the electronic properties and barrier function of a SAM, which can be correlated with the results of quantum chemical calculations.
When computational models successfully reproduce experimental observations, they can then be used with greater confidence to predict the behavior of the system under conditions that are difficult or impossible to probe experimentally. This iterative process of prediction, experimentation, and refinement is a hallmark of modern materials science research.
Emerging Research Directions and Future Prospects for Decanoic Acid, 10 Mercapto
Novel Synthetic Pathways and Sustainable Sourcing
Current synthetic routes to ω-mercaptoalkanoic acids often involve multi-step processes starting from halogenated fatty acids. One established method involves the reaction of an ω-bromoalkanoic acid with a sulfur-containing nucleophile like sodium thiosulfate, followed by hydrolysis to yield the desired thiol. While effective, these methods can involve harsh reagents and generate significant waste.
Emerging research is focused on developing greener and more efficient synthetic strategies. These include:
Catalytic Approaches: The development of novel catalysts could enable the direct and selective functionalization of terminal C-H bonds in fatty acids, bypassing the need for pre-halogenated starting materials. This would reduce the number of synthetic steps, improve atom economy, and minimize waste.
Biocatalysis and Metabolic Engineering: A significant long-term prospect lies in harnessing biological systems for production. Research into the ω-oxidation of fatty acids, a metabolic pathway that functionalizes the terminal carbon, offers a potential blueprint. nih.gov By engineering microorganisms or plants with tailored enzymatic pathways, it may become possible to produce decanoic acid, 10-mercapto- or its precursors from renewable feedstocks like glucose or plant oils. oup.comnih.gov This approach aligns with the principles of green chemistry, offering a potentially sustainable and environmentally benign manufacturing process. rsc.orgmdpi.com For example, engineered yeast has been successfully used to produce ω-hydroxydodecanoic acid, a related functionalized fatty acid, from dodecane, demonstrating the feasibility of such biomanufacturing platforms. rsc.org
Integration into Responsive and Smart Material Systems
The dual functionality of decanoic acid, 10-mercapto- makes it an ideal building block for creating materials that can respond to external stimuli. The carboxylic acid group is particularly sensitive to changes in pH. researchgate.netrjptonline.org
pH-Responsive Surfaces: When anchored to a surface, such as gold, via the thiol group, the terminal carboxylic acid groups extend into the surrounding medium. In acidic conditions (low pH), the -COOH group is protonated and neutral, leading to a more hydrophobic surface. In basic conditions (high pH), the group deprotonates to form a negatively charged carboxylate (-COO⁻) ion, making the surface more hydrophilic and creating a negative surface charge. nih.govclemson.edu This reversible change in surface properties can be harnessed for various applications.
A prime example is its use in conjunction with gold nanoparticles (AuNPs). AuNPs functionalized with decanoic acid, 10-mercapto- (or its well-studied analog, 11-mercaptoundecanoic acid) exhibit pH-triggered aggregation and re-dispersion. nih.govresearchgate.netdntb.gov.ua At low pH, the protonated carboxyl groups reduce electrostatic repulsion, causing the nanoparticles to aggregate. clemson.edu At higher pH, the deprotonated, negatively charged groups induce strong electrostatic repulsion, leading to stable dispersion of the nanoparticles. nih.gov This controllable behavior is the foundation for smart systems in catalysis and sensing.
| Stimulus | Responsive Group | Mechanism | Resulting Property Change | Potential Application |
| pH | Carboxylic Acid (-COOH) | Protonation/Deprotonation | Reversible switching between hydrophobic (low pH) and hydrophilic (high pH) states; changes in surface charge. | Controllable drug delivery, smart catalysts, sensors, "chemical gates". |
| Redox | Thiol (-SH) / Disulfide (-S-S-) | Oxidation/Reduction | Formation/cleavage of disulfide bonds, altering cross-linking and molecular conformation. | Redox-triggered release systems, dynamic molecular films. acs.org |
| Ions | Carboxylic Acid (-COOH) | Chelation with metal ions | Formation of metal-carboxylate complexes, leading to multilayer assembly or conformational changes. | Ion-selective sensors, stimuli-responsive coatings. acs.org |
Advanced Paradigms in Interfacial Science and Engineering
The ability of the thiol group to form a strong, covalent-like bond with gold and other noble metal surfaces allows for the creation of highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). sigmaaldrich.cn These SAMs are a cornerstone of modern interfacial engineering.
Decanoic acid, 10-mercapto- SAMs provide a robust and versatile platform for precisely controlling the chemistry of a surface. The densely packed alkyl chains create a barrier layer, while the terminal carboxylic acid groups offer a versatile chemical handle. researchgate.net This allows for:
Controlled Surface Functionalization: The carboxylic acid terminus can be used to covalently attach a wide range of molecules, including proteins, DNA, and fluorescent probes, through standard coupling chemistries. nih.govchemicalbook.com This is critical for the development of highly specific biosensors and biocompatible coatings.
Tunable Surface Properties: The ionization state of the carboxyl groups allows for dynamic control over surface properties like wettability and electrostatic potential, as discussed previously. acs.org
Molecular-Level Studies: These well-defined surfaces serve as ideal model systems for fundamental studies of electron transfer, molecular recognition, and cell-surface interactions. researchgate.net Research has used atomic force microscopy to investigate the interactions between these surfaces and to image immobilized DNA molecules, which are anchored via ionic bridges between the surface carboxylate groups and the DNA's phosphate (B84403) backbone. nih.gov
Synergistic Applications with Other Functional Organic and Inorganic Species
Decanoic acid, 10-mercapto- rarely acts in isolation. Its true potential is often realized when combined with other materials, where it serves as a critical linker, stabilizer, or functionalizing agent.
Nanoparticle Functionalization: The most prominent synergistic application is with inorganic nanoparticles, particularly gold nanoparticles (AuNPs). mdpi.com The thiol group provides a strong anchor to the nanoparticle surface, while the carboxylic acid group imparts aqueous stability and pH-responsiveness. nih.govmdpi.com This combination has led to:
Reusable Catalysts: AuNPs are effective catalysts for certain chemical reactions. By coating them with decanoic acid, 10-mercapto-, the catalyst can be precipitated out of the reaction mixture by lowering the pH and then re-dispersed by raising the pH, allowing for easy recovery and reuse. clemson.eduresearchgate.net
Colorimetric Sensors: The aggregation and dispersion of functionalized AuNPs, which is dependent on interactions with target analytes, often results in a distinct color change, forming the basis for simple colorimetric sensors. mdpi.com
Quantum Dots and Carbon Dots: Beyond gold, this molecule is used to functionalize other nanomaterials. It has been used to cap MoS₂ quantum dots for antibacterial applications and to functionalize carbon dots to create ratiometric optical probes for detecting molecules like doxorubicin. acs.orgresearchgate.net
Layer-by-Layer Assembly: The carboxylic acid group can coordinate with metal ions (e.g., Cu²⁺), which can then bind the thiol group of a subsequent layer. This allows for the precise, layer-by-layer construction of complex, multi-functional thin films with nanometer-scale control over thickness and composition. acs.org
| Paired Species | Role of Decanoic Acid, 10-Mercapto- | Synergistic Effect | Example Application |
| Gold Nanoparticles (AuNPs) | Stabilizing & Functionalizing Ligand | Imparts pH-responsiveness, aqueous stability, and a reactive surface. | Reusable nanocatalysts clemson.edu, colorimetric biosensors. mdpi.com |
| **Quantum Dots (e.g., MoS₂) ** | Surface Modifier | Enhances stability and biocompatibility; provides anchor points for biomolecules. | Antibacterial coatings, bio-imaging probes. researchgate.net |
| Carbon Dots | Surface Functionalization Agent | Creates a specific binding interface for target molecules. | Ratiometric fluorescent sensors for drug detection. acs.org |
| Metal Ions (e.g., Cu²⁺) | Molecular Linker | Enables the controlled, sequential assembly of multilayer thin films. | Fabrication of nanostructured electronic and sensing devices. acs.org |
| Biomolecules (DNA, Proteins) | Immobilization Linker | Covalently attaches biological probes to a sensor surface via its carboxyl group. | Surface plasmon resonance (SPR) biosensors, diagnostic chips. nih.govchemicalbook.com |
Translational Research Opportunities in Materials Science and Analytical Chemistry
Translational research aims to bridge the gap between fundamental discoveries in the lab and real-world applications that benefit society. openaccessjournals.com Decanoic acid, 10-mercapto- is a key enabling molecule with significant translational potential in several areas.
Materials Science:
Advanced Coatings: Surfaces modified with this molecule can be designed to have anti-fouling properties, crucial for medical implants and marine applications. The ability to switch surface properties on demand could also lead to "smart" surfaces that can release drugs or capture cells in a controlled manner.
Drug Delivery Systems: The pH-responsive nature of materials incorporating decanoic acid, 10-mercapto- is highly relevant for targeted drug delivery. mdpi.comnih.gov For example, nanoparticles coated with this molecule could be designed to remain stable in the neutral pH of the bloodstream but aggregate and release their drug payload in the slightly acidic microenvironment of a tumor.
Analytical Chemistry:
Medical Diagnostics: A major application is in the development of biosensors for early disease detection. SAMs of decanoic acid, 10-mercapto- on gold electrodes or surface plasmon resonance (SPR) chips provide a stable and reproducible platform for immobilizing antibodies or DNA probes to detect disease biomarkers, pathogens like dengue virus, or bacteria. sigmaaldrich.cnchemicalbook.com
Environmental Monitoring: These sensor platforms can be adapted to detect environmental pollutants, such as heavy metal ions or organic contaminants, with high sensitivity and selectivity. The fluorescent properties of nanoparticles functionalized with this molecule have been explored for detecting metal ions in samples. sigmaaldrich.cn
The continued exploration of this versatile molecule promises to yield further innovations, translating fundamental knowledge of interfacial chemistry into practical solutions for medicine, environmental science, and advanced materials.
Q & A
Q. What are the primary synthetic routes and characterization techniques for 10-mercapto-decanoic acid?
10-Mercapto-decanoic acid is typically synthesized via thiolation of decanoic acid precursors. A common method involves introducing a thiol (-SH) group at the C10 position through nucleophilic substitution or radical-mediated reactions. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., -SH and -COOH) . For modified derivatives like hydroxy-decanoic acids, X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) are critical to assess crystallinity and thermal stability .
Q. How is the molecular structure of 10-mercapto-decanoic acid validated in experimental settings?
Structural validation relies on a combination of analytical techniques:
- SMILES/InChIKey : The SMILES string
CCCCCCCCCC(O)=Oand InChIKeyGHVNFZFCNZKVNT-UHFFFAOYSA-Nprovide standardized representations for computational modeling . - Electrochemical impedance spectroscopy : Used to study interactions in lipid bilayers or self-assembled monolayers (SAMs), particularly for applications in biosensors .
- Chromatographic methods : High-performance liquid chromatography (HPLC) coupled with UV/Vis detectors ensures purity and quantifies thiol content .
Advanced Research Questions
Q. What mechanisms underlie the modulation of PPARγ by decanoic acid derivatives in diabetes research?
Decanoic acid (DA) binds to PPARγ’s ligand-binding domain, partially stabilizing the AF-2 helix without inducing adipogenesis. This partial activation improves glucose sensitivity and lipid profiles in diabetic models while avoiding weight gain, a side effect of full agonists like thiazolidinediones. Key methodologies include:
Q. How does 10-mercapto-decanoic acid inhibit mTORC1 signaling in neurological disorders?
Decanoic acid reduces mTORC1 activity by targeting the AAA ATPase p97/VCP, a regulator of proteostasis. Experimental approaches include:
Q. What contradictions arise in decanoic acid’s role in cancer metabolism?
Metabolomics data in non-small cell lung cancer (NSCLC) reveal a 23-fold increase in serum decanoic acid, yet transcriptomics show no significant changes in β-oxidation genes. This discrepancy suggests:
- Tissue-specific metabolism : Tumor microenvironments may bypass canonical β-oxidation pathways, utilizing decanoic acid for membrane synthesis or signaling .
- Methodological limitations : Metabolite extraction protocols (e.g., DSD experimental design) may bias results, requiring cross-validation with isotopic tracing .
Q. How does decanoic acid enhance catalytic performance in biorefinery applications?
In metal-organic frameworks (MOFs) like UiO-66-NO2, decanoic acid modulates hydrophobicity and Lewis acidity, optimizing glucose-to-HMF conversion:
Q. What analytical challenges exist in quantifying decanoic acid in complex matrices?
- Volatile fatty acid (VFA) analysis : DSD experimental designs (18 runs) optimize extraction parameters (pH, solvent polarity) for GC-MS detection, achieving <5% RSD for decanoic acid in wine matrices .
- Interference mitigation : Co-eluting compounds (e.g., octanoic acid) are resolved using orthogonal columns (e.g., DB-WAX) .
Q. How are hydroxy-decanoic acid derivatives synthesized and applied in bacterial studies?
- Biosynthesis : Pseudomonas ovalis produces 2-hydroxy-decanoic acid via monooxygenase-mediated hydroxylation, using O2 as a substrate .
- Functional studies : Hydroxy derivatives alter lipopolysaccharide (LPS) hydrophobicity, impacting bacterial adhesion and biofilm formation. Solubility in DMSO (30 mg/mL) facilitates in vitro assays .
Q. What methodologies determine the stoichiometry of decanoic acid in metal extraction?
- Slope analysis : Log-log plots of distribution ratios vs. [H+] identify extraction mechanisms (e.g., 1:2 Cu²⁺-decanoate complexes) .
- Spectrophotometry : UV-Vis detects charge-transfer complexes in organic phases, validated with Job’s method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
